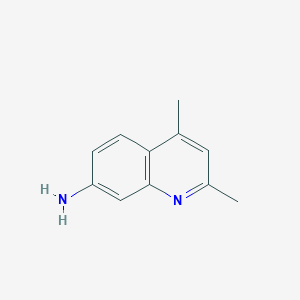

7-Amino-2,4-dimethyl-quinoline

Description

Contextualization of Quinolines in Modern Chemical Sciences

Significance of Substituted Quinolines in Chemical Synthesis

The true versatility of the quinoline (B57606) system is realized through the introduction of various substituents onto the heterocyclic core. nih.gov The position and nature of these substituents can dramatically alter the physical and chemical properties of the resulting molecule. For instance, the placement of electron-donating or electron-withdrawing groups can influence the electron density distribution within the aromatic system, thereby affecting its reactivity and spectroscopic properties. Substituted quinolines are not only end products with specific functions but also serve as crucial intermediates in the construction of more complex molecular architectures. Their importance is underscored by their prevalence in pharmaceuticals, agrochemicals, and materials science. nih.gov

Importance and Research Relevance of Aminoquinoline Scaffolds

Reactivity Profile of Amino-Substituted Aromatic Systems

The introduction of an amino group (-NH2) to an aromatic system, such as in aminoquinolines, significantly impacts its reactivity. The amino group is a potent activating group, meaning it increases the electron density of the aromatic ring, making it more susceptible to electrophilic substitution reactions. This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the π-system of the ring. Consequently, amino-substituted aromatic compounds readily participate in reactions such as halogenation, nitration, and sulfonation. The position of the amino group on the quinoline ring dictates which positions are most activated for subsequent reactions. Furthermore, the amino group itself can act as a nucleophile, participating in a wide range of reactions to form amides, imines, and other nitrogen-containing functionalities. researchgate.netgoogle.com

Role of Aminoquinolines as Synthetic Intermediates and Precursors

Aminoquinolines are valuable building blocks in organic synthesis. The dual reactivity of the amino group and the quinoline core allows for a diverse array of chemical transformations. They can serve as precursors for the synthesis of more complex heterocyclic systems through cyclization reactions. The amino group can also be chemically modified to introduce a variety of functional groups, thereby enabling the generation of a library of compounds with diverse properties. This versatility makes aminoquinolines, including 7-Amino-2,4-dimethyl-quinoline, important intermediates in the development of new materials and biologically active molecules. researchgate.netbenthamdirect.com For example, the 8-aminoquinoline (B160924) scaffold has been extensively used as a directing group in C-H bond activation reactions. researchgate.net

Historical Development and Early Insights into this compound

The synthesis of quinoline derivatives has a rich history dating back to the 19th century with foundational methods like the Skraup (1880) and Doebner–Von Miller (1881) reactions. These early methods, while groundbreaking, were often limited to producing unsubstituted or minimally functionalized quinolines. The Combes synthesis, developed in 1888, provided a route to 2,4-disubstituted quinolines by reacting anilines with β-diketones. iipseries.org

Specific early research focused on this compound is less documented in readily available historical literature. However, its synthesis can be achieved through established methods. One modern and efficient approach involves the reaction of m-phenylenediamine (B132917) with acetylacetone (B45752) (2,4-pentanedione). nih.gov Another catalyst-free method reacts m-phenylenediamine with 1,3-diketones that have methyl groups, which directs the cyclization to form the 2,4-dimethyl substitution pattern. Research has also explored its formation as a salt with various anions, such as formate (B1220265), chloride, and acetate (B1210297), to study its supramolecular assemblies and luminescent properties. ontosight.airesearchgate.netrsc.org These studies have provided detailed characterization through techniques like single-crystal X-ray diffraction, which confirmed the protonation of the quinoline ring's nitrogen atom in these salts. researchgate.netrsc.org

Detailed Research Findings

Recent research has focused on the unique properties of this compound, particularly in the realm of materials science. It has been shown to form fluorescent polymorphs when combined with organic acids, indicating potential applications in optoelectronics. Computational models have been employed to understand its physicochemical properties, such as its aqueous solubility, which is predicted to be higher than its non-amino-substituted analog, 2,4-dimethylquinoline (B72138), due to the polarity imparted by the amino group.

The structural and electronic properties of this compound have been extensively characterized. Spectroscopic techniques such as NMR and IR spectroscopy are used to confirm the positions of the methyl and amino substituents. Advanced techniques like X-ray crystallography have been used to determine its molecular packing and the hydrogen-bonding networks that stabilize its crystal lattice. Furthermore, Density Functional Theory (DFT) analysis has been used to predict its vibrational modes and electronic properties, such as the HOMO-LUMO gap.

The table below summarizes some of the key physicochemical properties of this compound.

| Property | Value/Description | Source |

| Molecular Formula | C₁₁H₁₂N₂ | nih.gov |

| Molecular Weight | 172.23 g/mol | nih.gov |

| IUPAC Name | 2,4-dimethylquinolin-7-amine | nih.gov |

| Appearance | Typically a crystalline solid | evitachem.com |

| Solubility | Generally insoluble in water, but may dissolve in organic solvents. Computational models suggest enhanced aqueous solubility compared to non-amino analogs. | evitachem.com |

| Luminescence | Forms fluorescent polymorphs with organic acids. Shows strong luminescence in the solid state and in solution, with emission in the range of 422–534 nm when formed as salts with various anions. | researchgate.netrsc.org |

Initial Discovery or First Synthesis Reports

The synthesis of the broader quinoline scaffold dates back to the 19th century with the development of several named reactions that remain fundamental to organic chemistry. iipseries.org Key methods for creating substituted quinolines include the Skraup synthesis (1880), the Combes synthesis (1888), the Doebner-von Miller reaction, and the Friedländer synthesis. wikipedia.orgiipseries.orgnih.gov

The Combes synthesis is particularly relevant as it produces 2,4-disubstituted quinolines through the acid-catalyzed cyclization of an aniline (B41778) with a β-diketone. iipseries.org While the exact first synthesis of this compound is not easily pinpointed in a singular seminal report, its preparation follows established synthetic pathways. Modern synthetic approaches often employ variations of these classical methods. For instance, a catalyst-free method for producing 2,4-disubstituted 7-aminoquinolines has been reported, highlighting a contemporary trend towards more efficient and environmentally benign syntheses. nih.gov In one comparative study, this compound (referred to as ADMQ) was specifically prepared to contrast its optical properties against newly synthesized fluorinated analogs. nih.gov Another efficient preparation involves reacting 2-Amino-4-methylacetophenone with acetylacetone, catalyzed by Chloramine-T, achieving a high yield.

Table 1: Selected Synthesis Methods for Quinoline Derivatives

| Named Reaction | Reactants | General Product | Year |

|---|---|---|---|

| Skraup Synthesis | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent | Quinoline | 1880 |

| Combes Synthesis | Aniline, β-Diketone | 2,4-Disubstituted Quinoline | 1888 |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl Compound | Substituted Quinoline | - |

Evolution of Research Interest in this Specific Compound

Initial interest in quinolines was largely driven by their prevalence in antimalarial alkaloids like quinine. wikipedia.org However, the research focus on this compound specifically has evolved significantly from basic synthesis to sophisticated applications. In recent years, the compound has garnered considerable attention in the field of materials science. This shift is primarily due to its inherent fluorescent properties.

Researchers discovered that this compound can form molecular crystalline materials with tunable luminescent properties when combined with various organic acids. This opened a new avenue of investigation into its potential for creating novel optoelectronic materials. Further studies have explored the creation of its salts with a variety of anions, demonstrating that the solid-state emission spectra are highly sensitive to the counter-ion and the molecular packing in the crystal lattice. researchgate.netrsc.org This evolution marks a transition from viewing the compound as a mere synthetic intermediate to recognizing it as a functional molecule with valuable photophysical characteristics.

Current Research Landscape and Specific Academic Focus on this compound

The current academic focus on this compound is concentrated in two main areas: materials science and bioimaging, with underlying support from computational studies.

Luminescent Materials: A significant portion of current research investigates the supramolecular assemblies of 7-Amino-2,4-dimethyl-quinolinium salts. researchgate.netrsc.org By protonating the quinoline nitrogen with different acids (e.g., formic, acetic, benzoic), researchers have created a series of salts that exhibit strong luminescence in the solid state. researchgate.net The crystal structures of these salts, determined by single-crystal X-ray diffraction, reveal complex three-dimensional networks stabilized by hydrogen bonds and π–π stacking interactions. researchgate.netrsc.org The nature of these noncovalent interactions and the choice of the anion are critical in modulating the emission wavelength, which ranges from 422 to 534 nm. researchgate.net This research is pivotal for the development of new organic fluorescent materials.

Bioimaging Probes: The intrinsic fluorescence of the 7-aminoquinoline (B1265446) scaffold has been harnessed for biological applications. Recent studies have demonstrated that certain 7-aminoquinoline derivatives can act as fluorescent probes for live-cell imaging. nih.gov Notably, some derivatives have shown high specificity for the Golgi apparatus, a key organelle in cellular secretion and transport pathways. These compounds have potential as low-cost probes for both one- and two-photon fluorescence microscopy, offering new tools for studying cellular biology. nih.gov

Computational and Physicochemical Analysis: To support experimental findings, computational methods are frequently employed. Density Functional Theory (DFT) analysis is used to predict vibrational modes and the HOMO-LUMO energy gap, which correlates with experimental UV-Vis spectra. researchgate.net Furthermore, computational models have been used to assess how the amino and nitrogen substituents affect physicochemical properties like aqueous solubility compared to non-nitrogenated analogs.

Table 2: Summary of Current Research Findings

| Research Area | Key Findings | Techniques Used |

|---|---|---|

| Materials Science | Forms fluorescent polymorphs and salts with tunable solid-state luminescence. researchgate.net | Single-Crystal X-ray Diffraction, Solid-State Emission Spectroscopy |

| Bioimaging | Derivatives show potential as specific fluorescent probes for the Golgi apparatus in live cells. nih.gov | Fluorescence Microscopy, Colocalization Experiments |

| Computational Chemistry | DFT analysis predicts electronic properties; models predict solubility characteristics. researchgate.net | Density Functional Theory (DFT), Machine Learning Models |

Scope and Objectives of the Academic Research Review on this compound

The scope of this academic review is to systematically document and analyze the scientific literature pertaining exclusively to this compound. It focuses on charting the progression of knowledge from its synthesis to its contemporary applications.

The primary objectives are:

To outline the key synthetic methodologies relevant to the preparation of this specific quinoline derivative.

To trace the evolution of scientific interest, highlighting the transition from fundamental organic synthesis to applied materials science and biophotonics.

To provide a detailed overview of the current research landscape, with a specific focus on its application in the development of luminescent materials and biological imaging probes.

To consolidate the detailed research findings from structural, photophysical, and computational studies to present a holistic understanding of the compound's properties and potential.

This review aims to serve as a comprehensive resource for chemists, materials scientists, and cell biologists interested in the functional applications of tailored heterocyclic compounds.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12N2 |

|---|---|

Molecular Weight |

172.23 g/mol |

IUPAC Name |

2,4-dimethylquinolin-7-amine |

InChI |

InChI=1S/C11H12N2/c1-7-5-8(2)13-11-6-9(12)3-4-10(7)11/h3-6H,12H2,1-2H3 |

InChI Key |

BLOIPXZEVRZOKG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC2=C1C=CC(=C2)N)C |

Origin of Product |

United States |

Synthetic Methodologies for 7 Amino 2,4 Dimethyl Quinoline

Classical Quinoline (B57606) Synthesis Approaches Adapted for 7-Amino-2,4-dimethyl-quinoline

The foundational methods for quinoline synthesis, developed in the late 19th century, remain relevant due to their robustness and utility in creating a wide array of substituted quinolines. youtube.com The synthesis of this compound necessitates specific modifications to these classical approaches to ensure the correct placement of the amino and methyl groups.

Skraup-Type Condensations and Mechanistic Adaptations for Specific Substitution Patterns

The Skraup synthesis is a venerable method for producing quinolines, traditionally involving the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. youtube.comwikipedia.org In its archetypal form, the reaction can be vigorous. wikipedia.org For the synthesis of this compound, a direct Skraup reaction would be challenging due to the harsh acidic conditions that could lead to unwanted side reactions with the amino group.

A plausible adaptation would involve the use of a protected m-phenylenediamine (B132917) as the starting aniline derivative. The protecting group would need to be stable to the strong acid and oxidative conditions of the Skraup reaction and readily removable in a subsequent step. Furthermore, to achieve the 2,4-dimethyl substitution pattern, a modification of the Skraup reaction, often considered a Doebner-von Miller variation, would be necessary, employing a precursor to an α,β-unsaturated ketone that can yield the desired methyl groups. For instance, the reaction could utilize crotonaldehyde, which can dimerize in situ, or more directly, a compound like mesityl oxide.

A significant challenge in using a meta-substituted aniline is controlling the regioselectivity of the cyclization. The electrophilic cyclization onto the benzene (B151609) ring can occur at either the position ortho or para to the amino group, potentially leading to a mixture of 5-amino and 7-amino quinoline isomers. The reaction conditions would need to be carefully optimized to favor the formation of the desired 7-substituted product.

| Starting Material (Protected) | Reagents | Key Intermediate | Expected Product (After Deprotection) |

| N-Acetyl-m-phenylenediamine | Crotonaldehyde, Sulfuric Acid, Oxidizing Agent (e.g., arsenic acid) | 1,2-Dihydro-2,4-dimethyl-7-acetamidoquinoline | This compound |

Doebner-Miller Variations Incorporating Alkyl and Amino Substituents

The Doebner-Miller reaction is a more versatile variation of the Skraup synthesis that uses α,β-unsaturated carbonyl compounds to produce substituted quinolines. youtube.comcdnsciencepub.com This method is particularly well-suited for the introduction of substituents onto the pyridine (B92270) ring of the quinoline system. cdnsciencepub.com

To synthesize this compound via this route, one would again start with m-phenylenediamine or a protected version thereof. The α,β-unsaturated carbonyl compound of choice would be mesityl oxide (4-methyl-3-penten-2-one), which would provide the necessary carbon framework for the 2,4-dimethyl substitution pattern. The reaction is typically catalyzed by a strong acid, such as hydrochloric acid or a Lewis acid. cdnsciencepub.com

The mechanism is believed to involve the initial conjugate addition of the aniline to the α,β-unsaturated ketone, followed by cyclization and oxidation. As with the Skraup reaction, the use of m-phenylenediamine introduces the issue of regioselectivity, with the potential formation of both 5-amino and 7-amino isomers. The electronic effects of the amino group and the reaction conditions would influence the ratio of these products.

| Aniline Derivative | α,β-Unsaturated Carbonyl | Acid Catalyst | Potential Products |

| m-Phenylenediamine | Mesityl Oxide | Hydrochloric Acid / Lewis Acid | This compound and 5-Amino-2,4-dimethyl-quinoline |

Friedländer Annulation and Related Strategies for Amino- and Methyl-Substituted Quinolines

The Friedländer synthesis offers a convergent and often high-yielding route to quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgalfa-chemistry.comorganicreactions.org This reaction can be catalyzed by either acids or bases. wikipedia.orgalfa-chemistry.com

For the synthesis of this compound, a suitable starting material would be 2,4-diaminobenzaldehyde (B1589423) or a derivative where one amino group is protected. This would be reacted with pentan-2,4-dione (acetylacetone). The condensation would occur between the more nucleophilic amino group ortho to the aldehyde and one of the ketone carbonyls, followed by an intramolecular aldol-type condensation and dehydration to form the quinoline ring system.

A significant challenge with this approach is the availability and stability of the required 2,4-diaminobenzaldehyde. A common strategy to overcome this is the in situ reduction of a readily available nitro-precursor, such as 2-amino-4-nitrobenzaldehyde. The reduction of the nitro group to an amine can be achieved using various reagents, such as iron in acetic acid, immediately followed by the Friedländer condensation in a one-pot procedure. jk-sci.com

| 2-Aminoaryl Carbonyl | Methylene (B1212753) Compound | Catalyst/Conditions | Expected Product |

| 2-Amino-4-nitrobenzaldehyde | Pentan-2,4-dione (Acetylacetone) | Fe/AcOH (for in situ reduction), then acid or base catalyst | This compound |

Combes Quinoline Synthesis and Derivatives

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone. rsc.orgwikipedia.org This method is particularly well-suited for the synthesis of 2,4-disubstituted quinolines. rsc.org A notable example from the literature is the synthesis of 2,4-dimethyl-7-chloroquinoline from m-chloroaniline and acetylacetone (B45752), which provides a strong precedent for the synthesis of the target compound. nih.gov

By analogy, the reaction of m-phenylenediamine with acetylacetone (pentan-2,4-dione) under strong acid catalysis (e.g., concentrated sulfuric acid) is a highly plausible route to this compound. The reaction proceeds through the formation of a β-aminoenone intermediate, which then undergoes electrophilic cyclization onto the aromatic ring, followed by dehydration to yield the quinoline. rsc.org

Similar to the Skraup and Doebner-Miller reactions, the cyclization of the intermediate derived from m-phenylenediamine can theoretically occur at two different positions, leading to a mixture of the 7-amino and 5-amino isomers. However, the reaction conditions can often be tuned to favor one isomer over the other.

| Aniline Derivative | β-Diketone | Acid Catalyst | Potential Products |

| m-Phenylenediamine | Pentan-2,4-dione (Acetylacetone) | Concentrated Sulfuric Acid | This compound and 5-Amino-2,4-dimethyl-quinoline |

Modern Synthetic Strategies for this compound

While classical methods provide foundational routes, modern synthetic chemistry offers powerful tools for the construction of complex heterocyclic systems, often with greater efficiency and functional group tolerance.

Metal-Catalyzed Coupling Reactions Leading to Quinoline Derivatives (e.g., Palladium-catalyzed cyclizations)

Palladium-catalyzed reactions have become indispensable in organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. Various palladium-catalyzed strategies have been developed for the synthesis of quinolines.

One such approach involves the intramolecular cyclization of appropriately substituted precursors. For the synthesis of this compound, a hypothetical strategy could involve the palladium-catalyzed amination of a pre-functionalized benzene ring, followed by a cyclization step to form the quinoline core. For instance, a suitably substituted o-alkynyl aniline could undergo a palladium-catalyzed cyclization to form the quinoline ring.

Another powerful method is the palladium-catalyzed C-H activation/functionalization. This approach could potentially be used to construct the quinoline ring from simpler starting materials by forming key C-C bonds directly on the aromatic core. While a specific palladium-catalyzed synthesis of this compound is not prominently reported, the general methodologies are well-established for a wide range of quinoline derivatives. These reactions often exhibit high regioselectivity and can be performed under milder conditions than many of the classical methods.

| General Strategy | Catalyst System | Precursor Type | Key Transformation |

| Intramolecular Cyclization | Pd(0) or Pd(II) catalyst with appropriate ligands | o-Alkynyl anilines or related structures | Cyclization onto the alkyne |

| C-H Activation/Arylation | Pd(II) catalyst with directing groups | Substituted anilines and coupling partners | Direct formation of C-C bonds to build the quinoline core |

Multicomponent Reaction (MCR) Approaches to Construct the Quinoline Core

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of efficiency and atom economy. The Combes quinoline synthesis, a classic reaction, can be viewed as a two-component reaction that proceeds in a one-pot fashion, involving the condensation of an aniline with a β-diketone. wikipedia.orgwikipedia.org This approach is a straightforward and widely used method for the preparation of 2,4-disubstituted quinolines. wikipedia.org

For the synthesis of this compound, the Combes reaction would involve the acid-catalyzed condensation of 3-amino-4-methylaniline with pentane-2,4-dione. The reaction proceeds through the formation of an enamine intermediate, which then undergoes cyclodehydration under acidic conditions to yield the final quinoline product. wikipedia.org A variety of acids can be employed as catalysts, including sulfuric acid, polyphosphoric acid (PPA), and others. cambridge.org

The general reaction scheme is as follows:

Reaction Scheme: Combes Synthesis of this compound

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 3-amino-4-methylaniline | pentane-2,4-dione | H₂SO₄ or PPA | This compound |

This method is particularly effective for generating the 2,4-dimethylquinoline (B72138) core structure. The regioselectivity of the cyclization is directed by the substitution pattern of the aniline precursor.

Domino and Cascade Reactions for One-Pot Synthesis of this compound

Domino and cascade reactions involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step, all occurring under the same reaction conditions. The Doebner-von Miller reaction is a classical example that can be considered a domino reaction for the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds. wikipedia.org This reaction is often catalyzed by Brønsted or Lewis acids. wikipedia.org

In a variation of this reaction for the synthesis of this compound, 3-amino-4-methylaniline could be reacted with an α,β-unsaturated ketone, such as mesityl oxide, or with a mixture of acetone (B3395972) and an aldehyde which generates the unsaturated ketone in situ. The reaction mechanism is complex and still a subject of discussion but is thought to involve Michael addition, cyclization, dehydration, and oxidation steps to furnish the aromatic quinoline ring. wikipedia.orgacs.org

| Reactant 1 | Reactant 2 (or in situ generated) | Catalyst (Acid) | Product |

| 3-amino-4-methylaniline | Mesityl Oxide | HCl, H₂SO₄, etc. | This compound |

This one-pot approach avoids the isolation of intermediates, making it an efficient, albeit sometimes lower-yielding, route to substituted quinolines. nih.gov

Ring-Closing Metathesis (RCM) Approaches (if applicable)

Ring-closing metathesis (RCM) is a powerful tool in organic synthesis for the construction of cyclic compounds, particularly unsaturated rings. While its application in the synthesis of quinolines is less common than classical methods, it presents a potential modern approach. A hypothetical RCM strategy for the synthesis of a dihydroquinoline precursor to this compound would involve the preparation of a diene-substituted aniline derivative.

For instance, a precursor such as N-allyl-N-(prop-1-en-2-yl)-3-amino-4-methylaniline could be subjected to RCM using a ruthenium-based catalyst (e.g., Grubbs' catalyst). This would lead to the formation of a 1,2-dihydroquinoline (B8789712) ring. Subsequent oxidation of the dihydroquinoline would yield the aromatic quinoline core. The amino group at the 7-position would need to be protected during the metathesis reaction and deprotected afterward.

Precursor Sourcing and Synthesis for this compound

The availability and synthesis of appropriately substituted precursors are crucial for the successful synthesis of the target molecule.

Synthesis and Functionalization of Aniline Derivatives (e.g., 3-amino-4-methylaniline if relevant)

The key aniline precursor for the synthesis of this compound via the Combes or Doebner-von Miller reaction is 3-amino-4-methylaniline. A common route to this diamine involves the reduction of a corresponding nitroaniline. Specifically, 4-methyl-3-nitroaniline (B15663) can be reduced to 3-amino-4-methylaniline. This reduction can be achieved through various methods, including catalytic hydrogenation using palladium on carbon (Pd/C) or using reducing agents like tin(II) chloride in hydrochloric acid. prepchem.comgoogle.com

Synthesis of 3-amino-4-methylaniline

| Starting Material | Reagent/Catalyst | Solvent | Product |

| 4-methyl-3-nitroaniline | H₂, Pd/C | Methanol | 3-amino-4-methylaniline |

Synthesis of Carbonyl Components and Enones for Cyclization Reactions

Pentane-2,4-dione (acetylacetone) is a readily available commercial chemical. However, its synthesis can be achieved through the Claisen condensation of ethyl acetate (B1210297) with acetone, followed by decarboxylation. For laboratory-scale synthesis, the C-alkylation of pentane-2,4-dione itself is a common method to produce substituted derivatives. unirioja.esorgsyn.org For the direct synthesis of this compound via the Combes reaction, unsubstituted pentane-2,4-dione is the required carbonyl component.

Halogenated Precursors for Cross-Coupling Strategies

An alternative modern approach to introduce the amino group at the 7-position is through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. wikipedia.orgrsc.org This strategy would first involve the synthesis of a 7-halo-2,4-dimethylquinoline, for example, 7-bromo- or 7-chloro-2,4-dimethylquinoline. This halogenated precursor could potentially be synthesized via a Combes reaction using a halogenated aniline, such as 3-amino-4-methyl-5-bromoaniline, followed by deamination if necessary, or through direct halogenation of 2,4-dimethylquinoline, though this may lead to mixtures of isomers.

Once the 7-halo-2,4-dimethylquinoline is obtained, the amino group can be introduced using an amine source, such as ammonia (B1221849) or a protected amine equivalent, in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand.

Hypothetical Buchwald-Hartwig Amination

| Substrate | Amine Source | Catalyst/Ligand | Product |

| 7-bromo-2,4-dimethylquinoline | NH₃ | Pd(dba)₂ / BINAP | This compound |

This method offers a versatile route for the late-stage functionalization of the quinoline core.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of quinoline derivatives aims to reduce the environmental impact of chemical processes. acs.org This involves the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions, and maximizing the incorporation of starting materials into the final product. nih.govnih.gov While extensive research has been conducted on the green synthesis of the broader quinoline class, specific documented applications of these principles directly to the synthesis of this compound are not widely available in the reviewed literature. The following sections discuss the general potential of these green methodologies as they could apply to its synthesis.

A key goal of green chemistry is to minimize or eliminate the use of hazardous organic solvents. rsc.org Research into quinoline synthesis has demonstrated the viability of solvent-free (neat) reactions or the use of water as a benign solvent. acs.org For instance, the Friedländer annulation, a common method for quinoline synthesis, has been successfully performed under solvent-free conditions, often facilitated by solid-supported catalysts or microwave irradiation. nih.govrsc.org These "dry media" reactions can lead to higher yields, shorter reaction times, and simpler work-up procedures. Similarly, conducting syntheses in aqueous media is highly desirable due to the low cost, safety, and minimal environmental impact of water. While specific examples for this compound are not detailed in available research, these solvent-minimization strategies represent a significant area for future development.

Traditional quinoline syntheses often rely on homogeneous acid or base catalysts that are difficult to separate from the reaction mixture and cannot be reused, leading to waste generation. acs.org The development of solid, heterogeneous catalysts is a major focus of green synthetic chemistry. rsc.org These catalysts, such as zeolites, metal oxides, and functionalized polymers or nanoparticles, can be easily filtered from the reaction mixture and reused multiple times, improving the economic and environmental profile of the synthesis. nih.govrsc.org

Nanocatalysts, in particular, have gained attention for their high surface area and catalytic activity in quinoline synthesis. nih.gov For example, magnetic nanoparticles can be used as catalyst supports, allowing for their simple recovery using an external magnet. nih.gov The application of such recyclable catalytic systems to the synthesis of this compound could offer significant advantages over conventional methods.

Table 1: Examples of Heterogeneous Catalysts in General Quinoline Synthesis

| Catalyst Type | Example | Key Advantages |

|---|---|---|

| Zeolites | Hβ zeolite | High selectivity, reusability, solvent-free conditions. rsc.org |

| Metal Oxides | Cobalt Oxide | Mild conditions, use of air as an oxidant. organic-chemistry.org |

| Nanoparticles | Fe3O4-supported catalysts | Magnetic recovery, high efficiency, reusability. nih.gov |

| Functionalized g-C3N4 | Brønsted acid functionalized g-C3N4 | Metal-free, recyclable, works under mild conditions. nih.gov |

This table illustrates catalyst types used for the general synthesis of quinoline derivatives, as specific data for this compound is not available.

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. nih.gov Syntheses with high atom economy, such as cycloadditions and multicomponent reactions, are inherently less wasteful. nih.govrsc.org The ideal synthesis of this compound would involve a convergent strategy where most or all atoms of the starting materials are incorporated into the final quinoline structure.

Novel synthetic routes are often evaluated based on metrics like reaction mass efficiency and E-factor (environmental factor), which account for all materials used, including solvents, catalysts, and work-up chemicals. Designing a synthesis for this compound that optimizes these metrics is a key challenge for process chemists.

Modern synthetic chemistry increasingly employs alternative energy sources to drive reactions more efficiently than conventional heating. Microwave-assisted organic synthesis (MAOS) has become a popular technique for accelerating reaction rates, often leading to dramatically reduced reaction times and improved yields. nih.govunf.edumdpi.com Microwave energy provides rapid and uniform heating, which can minimize the formation of side products. Several studies report the successful use of microwave irradiation for the synthesis of various quinoline derivatives, highlighting its potential for the efficient production of this compound. nih.govnih.gov

Sonochemistry, which uses ultrasound to induce chemical reactions, is another energy-efficient technique. Ultrasound can promote reactions through acoustic cavitation, enhancing mass transfer and creating localized high-temperature and high-pressure zones. This method has been applied to the green synthesis of some heterocyclic compounds, including certain quinoline derivatives, often resulting in shorter reaction times and higher yields under milder conditions. nih.gov

Table 2: Comparison of Conventional vs. Energy-Efficient Methods for a Related Quinoline Synthesis

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional Heating | 5 - 6 hours | 78 - 84% | nih.gov |

| Ultrasound Irradiation | 20 - 30 minutes | 90 - 95% | nih.gov |

Data for the synthesis of a polysubstituted tetrahydroquinolin-5(1H)-one, illustrating the typical improvements offered by sonochemical methods.

Scale-Up Considerations and Process Optimization for Preparative Synthesis of this compound

Translating a laboratory-scale synthesis to an industrial, preparative scale introduces numerous challenges. For this compound, process optimization would be critical to ensure safety, cost-effectiveness, and consistency. Key considerations include:

Reactant Sourcing and Cost: The availability and cost of starting materials are paramount for large-scale production.

Reaction Conditions: Temperature and pressure control, mixing efficiency, and heat transfer become more complex in large reactors. The exothermic or endothermic nature of the reaction must be carefully managed.

Catalyst Selection: For catalyzed reactions, the cost, stability, and lifespan of the catalyst are crucial. The efficiency of catalyst recovery and regeneration processes directly impacts the economic viability.

Work-up and Purification: Isolation and purification methods must be robust and scalable. Procedures like column chromatography, which are common in the lab, are often impractical for large quantities. Crystallization, distillation, and extraction are preferred methods.

Large-scale validation studies for quinoline synthesis have been performed using heterogeneous catalysts in solvent-free systems, demonstrating the industrial feasibility of these green approaches. rsc.org A successful scale-up of this compound synthesis would likely incorporate these principles to develop a safe, efficient, and environmentally responsible manufacturing process.

Chemical Reactivity and Derivatization of 7 Amino 2,4 Dimethyl Quinoline

Reactions at the Amino Group (N-7 Position) of 7-Amino-2,4-dimethyl-quinoline

The lone pair of electrons on the nitrogen atom of the 7-amino group makes it a potent nucleophile and a site for electrophilic attack. This reactivity enables numerous derivatization strategies, including acylation, alkylation, diazotization, and condensation reactions.

The reaction of this compound with acylating agents, such as acid chlorides or acid anhydrides, leads to the formation of stable amide derivatives. This reaction, a nucleophilic acyl substitution, is a common method for protecting the amino group or for synthesizing biologically active molecules. The reaction is typically carried out in the presence of a base, like triethylamine or pyridine (B92270), to neutralize the hydrochloric acid byproduct formed when using acid chlorides. researchgate.net

Table 1: Acylation of this compound

| Reactant | Reagent | Conditions | Product Class |

|---|---|---|---|

| This compound | Acetyl chloride | Base (e.g., Triethylamine), Dichloromethane | N-(2,4-dimethylquinolin-7-yl)acetamide |

| This compound | Benzoyl chloride | Base (e.g., Pyridine) | N-(2,4-dimethylquinolin-7-yl)benzamide |

Direct alkylation of the 7-amino group with alkyl halides can produce secondary and tertiary amine derivatives. However, these reactions can be challenging to control, often resulting in a mixture of mono-, di-, and even quaternary ammonium salts due to the increasing nucleophilicity of the alkylated products. Selective mono-alkylation typically requires specific synthetic strategies, such as reductive amination or the use of catalysts to control the degree of substitution. chemistryviews.org Tertiary amines with varied alkyl substituents are significant building blocks for many pharmaceutical compounds. chemistryviews.org

Table 2: Potential Alkylation Reactions of this compound

| Reactant | Reagent | Product Class (Potential) |

|---|---|---|

| This compound | Methyl iodide | 7-(Methylamino)-2,4-dimethyl-quinoline |

As a primary aromatic amine, this compound can undergo diazotization upon treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). organic-chemistry.org This process converts the amino group into a highly versatile diazonium salt intermediate (2,4-dimethyl-quinoline-7-diazonium chloride).

This diazonium salt is generally unstable and is used immediately in subsequent reactions. organic-chemistry.org The Sandmeyer reaction is a classic transformation of diazonium salts, where the diazonium group is replaced by a halide (–Cl, –Br) or a cyano (–CN) group using a corresponding copper(I) salt catalyst (CuCl, CuBr, CuCN). wikipedia.orgnih.gov This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org

Other transformations include:

Replacement with Iodine: Reaction with potassium iodide (KI) does not require a copper catalyst. organic-chemistry.org

Replacement with Fluorine: The Balz–Schiemann reaction involves the formation of a tetrafluoroborate diazonium salt, which upon heating, yields the fluoro-derivative. wikipedia.org

Replacement with a Hydroxyl Group: Heating the diazonium salt in an aqueous acidic solution replaces the diazonium group with a hydroxyl group (–OH), forming 7-Hydroxy-2,4-dimethyl-quinoline. wikipedia.org

Table 3: Diazotization and Sandmeyer-Type Reactions

| Intermediate | Reagent | Reaction Name | Product |

|---|---|---|---|

| 2,4-dimethyl-quinoline-7-diazonium chloride | Copper(I) chloride (CuCl) | Sandmeyer | 7-Chloro-2,4-dimethyl-quinoline |

| 2,4-dimethyl-quinoline-7-diazonium chloride | Copper(I) bromide (CuBr) | Sandmeyer | 7-Bromo-2,4-dimethyl-quinoline |

| 2,4-dimethyl-quinoline-7-diazonium chloride | Copper(I) cyanide (CuCN) | Sandmeyer | 2,4-dimethyl-quinoline-7-carbonitrile |

| 2,4-dimethyl-quinoline-7-diazonium chloride | H₂O, Heat | Hydrolysis | 7-Hydroxy-2,4-dimethyl-quinoline |

The primary amino group of this compound readily condenses with the carbonyl group of aldehydes and ketones to form imines, commonly known as Schiff bases. nih.gov The reaction is typically carried out by refluxing the reactants in an alcohol solvent, such as ethanol. bepls.com The formation of the azomethine group (–N=CH–) is a reversible reaction, and it is often accelerated by acid catalysis. nih.govbepls.com These Schiff bases are important intermediates in organic synthesis and often exhibit a range of biological activities. bepls.com

Table 4: Schiff Base Formation

| Reactant | Reagent | Conditions | Product Class |

|---|---|---|---|

| This compound | Benzaldehyde | Ethanol, Reflux | N-benzylidene-2,4-dimethylquinolin-7-amine |

| This compound | Acetone (B3395972) | Acid catalyst, Heat | N-(propan-2-ylidene)-2,4-dimethylquinolin-7-amine |

Urea (B33335) and thiourea derivatives can be synthesized from this compound by reaction with isocyanates and isothiocyanates, respectively. nih.govnih.gov This reaction involves the nucleophilic addition of the amino group to the electrophilic carbon atom of the isocyanate (R-N=C=O) or isothiocyanate (R-N=C=S) moiety. mdpi.com The reactions are generally straightforward and proceed under mild conditions, often by stirring the components at room temperature in a suitable solvent like dimethylformamide (DMF). mdpi.com

Alternatively, thioureas can be prepared in a two-step process where the amine is first reacted with thiophosgene (CSCl₂) to form an intermediate isothiocyanate, which is then reacted with a second primary or secondary amine. mdpi.comnih.gov

Table 5: Synthesis of Urea and Thiourea Derivatives

| Reactant | Reagent | Product Class |

|---|---|---|

| This compound | Phenyl isocyanate | 1-(2,4-dimethylquinolin-7-yl)-3-phenylurea |

| This compound | Methyl isothiocyanate | 1-(2,4-dimethylquinolin-7-yl)-3-methylthiourea |

The reaction of this compound with sulfonyl chlorides (e.g., benzenesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a base yields sulfonamides. This classic reaction, often referred to as the Hinsberg test for amines, involves the nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonyl chloride, with the subsequent elimination of HCl. The resulting sulfonamide derived from a primary amine has an acidic proton on the nitrogen, which makes it soluble in aqueous alkali. This reaction is crucial for the synthesis of many sulfonamide-based therapeutic agents. nih.gov

Table 6: Sulfonamide Formation

| Reactant | Reagent | Conditions | Product Class |

|---|---|---|---|

| This compound | Benzenesulfonyl chloride | Aqueous base (e.g., NaOH) | N-(2,4-dimethylquinolin-7-yl)benzenesulfonamide |

Oxidative Coupling Reactions

Oxidative coupling reactions involve the formation of a new bond between two molecules, typically with the assistance of an oxidizing agent. In the context of amino-substituted aromatic compounds, this can lead to the formation of dimers or polymers. While specific studies on the oxidative coupling of this compound are not extensively documented, the reactivity of analogous compounds such as 5-amino quinoline (B57606) suggests potential pathways. The oxidative polymerization of 5-amino quinoline in an acidic medium using ammonium persulfate as an oxidant has been shown to produce oligomeric structures. dergipark.org.tr Spectral analysis of the resulting material indicated that the monomer units were coupled at the 3, 6, and 8 positions of the quinoline ring, leading to the formation of phenazine-like structures. dergipark.org.tr

By analogy, it can be postulated that this compound could undergo similar oxidative coupling reactions. The presence of the activating amino group at the 7-position, along with the methyl groups at positions 2 and 4, would likely influence the regioselectivity of the coupling, potentially favoring bond formation at positions ortho and para to the amino group that are not sterically hindered.

Reactions Involving the Quinoline Nucleus of this compound

The quinoline ring system is a versatile scaffold that can undergo a range of chemical transformations. The presence of the amino and methyl groups on the this compound molecule significantly influences the reactivity of the quinoline nucleus.

Electrophilic Aromatic Substitution (EAS) Reactions

The quinoline ring is generally susceptible to electrophilic aromatic substitution. The amino group at the 7-position is a strong activating group and an ortho-, para-director, while the methyl groups at positions 2 and 4 are weakly activating and also ortho-, para-directing. The nitrogen atom in the quinoline ring is a deactivating group, particularly for substitution on the pyridine ring. Therefore, electrophilic substitution is expected to occur preferentially on the benzene (B151609) ring of the quinoline nucleus.

A notable example of an electrophilic aromatic substitution reaction involving this compound is the Mannich reaction. In a one-pot synthesis, this compound reacts with 2,4-di-tert-butylphenol (B135424) and paraformaldehyde to yield 6,8-Di-tert-Butyl-3-(2,4-dimethyl-quinolin-7-yl)-3,4-dihydro-2H-benzo[e] dergipark.org.trsemanticscholar.orgoxazine. researchgate.netresearchgate.net This transformation proceeds via an initial aminomethylation of the phenol (B47542), followed by cyclization.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution Reactions

| Reaction | Electrophile | Predicted Major Product(s) |

| Nitration | NO₂⁺ | 6-Nitro-7-amino-2,4-dimethyl-quinoline |

| Halogenation | X⁺ (e.g., Br⁺, Cl⁺) | 6-Halo-7-amino-2,4-dimethyl-quinoline |

| Sulfonation | SO₃ | This compound-6-sulfonic acid |

Note: This table is based on theoretical directing effects and has not been experimentally verified in the available literature.

Nucleophilic Aromatic Substitution (NAS) Reactions

Nucleophilic aromatic substitution reactions on the quinoline ring typically require the presence of a good leaving group and activation by electron-withdrawing substituents. The this compound molecule is an electron-rich system due to the presence of the amino and methyl groups and lacks a suitable leaving group on the quinoline nucleus. Consequently, it is not expected to undergo classical nucleophilic aromatic substitution reactions under standard conditions. For such reactions to occur, the quinoline ring would need to be further substituted with strong electron-withdrawing groups and a leaving group at an appropriate position.

Oxidation Reactions of the Quinoline Ring

The quinoline ring system can be oxidized under various conditions. The nitrogen atom of the quinoline ring can be oxidized to form an N-oxide. The synthesis of N-oxides from tertiary amines, including heteroaromatic amines, is a well-established transformation and can be achieved using various oxidizing agents such as hydrogen peroxide or peroxy acids. nih.gov The formation of the N-oxide can, in turn, activate the quinoline ring for further functionalization, particularly at the C2 and C8 positions. researchgate.net While there are no specific reports on the N-oxidation of this compound, it is a plausible reaction.

The formation of quinones from the quinoline ring is also a possibility, although this typically requires more forcing oxidation conditions and appropriate substitution patterns. Given the presence of the electron-donating amino group, the benzene ring of this compound could potentially be susceptible to oxidation to a quinone derivative under strong oxidizing conditions, though this has not been experimentally demonstrated.

Reduction Reactions of the Quinoline Ring System

The quinoline ring can be reduced to form tetrahydroquinoline derivatives. Catalytic hydrogenation is a common method for this transformation. The hydrogenation of quinolines typically results in the reduction of the pyridine ring to afford 1,2,3,4-tetrahydroquinolines. However, under certain catalytic conditions, selective reduction of the carbocyclic ring to yield 5,6,7,8-tetrahydroquinolines can be achieved. researchgate.net

For this compound, catalytic hydrogenation would be expected to reduce the pyridine ring, yielding 7-Amino-2,4-dimethyl-1,2,3,4-tetrahydroquinoline. The amino group is generally stable under these conditions. The use of specific catalysts could potentially lead to the reduction of the benzene ring.

Hydride reducing agents can also be employed for the reduction of the quinoline ring, although this is less common than catalytic hydrogenation.

Table 2: Potential Reduction Products of this compound

| Reaction Type | Reagents and Conditions | Expected Major Product |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | 7-Amino-2,4-dimethyl-1,2,3,4-tetrahydroquinoline |

| Catalytic Hydrogenation | Specific Ru-based catalysts | 7-Amino-2,4-dimethyl-5,6,7,8-tetrahydroquinoline |

Note: This table represents expected products based on general quinoline reactivity and has not been specifically reported for this compound.

Rearrangement Reactions Involving the Quinoline Core

The quinoline core can participate in various rearrangement reactions, often under specific conditions or with particular substitution patterns. For instance, switchable skeletal editing of quinolines has been reported through Brønsted acid-catalyzed multicomponent reactions of quinoline N-oxides, which can be converted into 2-substituted indolines via cyclization and sequential rearrangement processes. semanticscholar.orgresearchgate.net While these advanced methodologies demonstrate the potential for skeletal reorganization of the quinoline framework, there are no specific examples in the literature of rearrangement reactions involving the parent this compound core under more conventional synthetic conditions.

Reactions at the Methyl Groups (C-2 and C-4 Positions) of this compound

The methyl groups at the C-2 (quinaldine) and C-4 (lepidine) positions of the quinoline ring are not simple alkyl substituents. Their C-H bonds are weakened due to the influence of the aromatic ring system, rendering them "active" methyl groups. This activity allows them to participate in reactions typically associated with benzylic carbons, including oxidations, halogenations, and condensations.

The methyl groups of this compound can undergo oxidation and halogenation reactions characteristic of benzylic positions. The presence of the electron-donating amino group at the C-7 position can further influence the reactivity of the quinoline ring and its substituents, although specific studies on the title compound are limited. However, extensive research on related methylquinolines provides a strong basis for predicting its reactivity.

Benzylic Oxidations:

Oxidation of the methyl groups can be achieved using various reagents to yield either aldehydes or carboxylic acids. Selenium dioxide (SeO₂) is a classic reagent for the controlled oxidation of active methyl groups to aldehydes. In studies on 2,4-dimethylquinoline (B72138), it has been observed that the 2-methyl group is preferentially oxidized over the 4-methyl group. nih.gov This selectivity is attributed to the greater activation of the C-2 position. Applying this to this compound, oxidation with SeO₂ would be expected to primarily yield 7-amino-4-methylquinoline-2-carboxaldehyde.

More aggressive oxidizing agents, such as potassium permanganate (KMnO₄), typically oxidize benzylic methyl groups completely to carboxylic acids. durham.ac.ukrsc.org Treatment of this compound with hot KMnO₄ would likely lead to the formation of 7-amino-quinoline-2,4-dicarboxylic acid, provided the amino group withstands the harsh oxidative conditions.

| Reagent | Substrate (Analogue) | Product(s) | Observations |

| Selenium Dioxide (SeO₂) | 2,4,7-Trimethylquinoline | 4,7-Dimethylquinoline-2-carboxaldehyde | Preferential oxidation of the C-2 methyl group. |

| Selenium Dioxide (SeO₂) | 2,4-Dimethylquinoline | 4-Methylquinoline-2-carboxaldehyde | C-2 methyl group is more susceptible to oxidation. nih.gov |

| Potassium Permanganate (KMnO₄) | Alkylbenzenes | Benzoic acids | Complete oxidation of the alkyl side chain to a carboxylic acid. durham.ac.ukrsc.org |

Benzylic Halogenations:

Benzylic halogenation, particularly bromination, is commonly carried out using N-Bromosuccinimide (NBS) under radical initiation conditions (e.g., light or a radical initiator like AIBN). This reaction proceeds via a free-radical chain mechanism, where a bromine radical abstracts a benzylic hydrogen to form a resonance-stabilized benzylic radical. mdpi.com For this compound, the reaction with NBS would be expected to produce bromomethyl derivatives. Given the relative stability of the resulting radicals, a mixture of 7-amino-2-(bromomethyl)-4-methyl-quinoline and 7-amino-4-(bromomethyl)-2-methyl-quinoline is possible. The selectivity would depend on the specific reaction conditions and the subtle electronic influences of the amino group on the stability of the radical intermediates at the C-2 versus C-4 positions.

The active methyl groups of this compound can act as nucleophiles in condensation reactions with carbonyl compounds, particularly aromatic aldehydes. This reactivity is analogous to the Knoevenagel condensation, where an active hydrogen compound adds to a carbonyl group, followed by dehydration. name-reaction.comnih.gov

While not as acidic as typical Knoevenagel substrates like malonic esters, the methyl protons of 2- and 4-methylquinolines can be removed under certain conditions to generate a nucleophilic intermediate (e.g., a 2-methylene-1,2-dihydroquinoline). This intermediate then attacks the aldehyde.

Detailed kinetic studies on the condensation of 2-methylquinoline (quinaldine) with various benzaldehydes in acetic anhydride have shown that the reaction proceeds to form trans-β-(2-quinolyl)styrenes. nih.govresearchgate.net The reaction is catalyzed by acetic acid and involves three main steps: addition, esterification of the intermediate alcohol, and elimination. The initial addition step is rate-determining and is promoted by electron-withdrawing groups on the benzaldehyde. nih.gov It is expected that both the C-2 and C-4 methyl groups of this compound could react similarly, potentially allowing for the synthesis of mono- or di-styryl derivatives depending on the stoichiometry of the reactants.

| Quinoline Reactant (Analogue) | Aldehyde Reactant | Conditions | Product |

| 2-Methylquinoline | Benzaldehyde | Acetic anhydride, Acetic acid, 130°C | trans-β-(2-Quinolyl)styrene nih.gov |

| 2-Methylquinoline | p-Nitrobenzaldehyde | Acetic anhydride, Acetic acid, 130°C | trans-1-(p-Nitrophenyl)-2-(2-quinolyl)ethylene |

| 2-Methylquinoline | p-Chlorobenzaldehyde | Acetic anhydride, Acetic acid, 130°C | trans-1-(p-Chlorophenyl)-2-(2-quinolyl)ethylene |

| 2-Methylquinoline | p-Methoxybenzaldehyde | Acetic anhydride, Acetic acid, 130°C | trans-1-(p-Methoxyphenyl)-2-(2-quinolyl)ethylene |

Formation of Polycyclic Systems and Fused Heterocycles from this compound

The presence of both a nucleophilic amino group and reactive methyl groups on the same quinoline framework provides an excellent platform for the construction of fused polycyclic heterocyclic systems. Through annulation and cyclization reactions, new rings can be built onto the quinoline core, leading to complex and potentially biologically active molecules.

Annulation reactions involve the formation of a new ring onto an existing structure. In the case of this compound, the 7-amino group can act as a nucleophile to react with bifunctional electrophiles, with a subsequent cyclization step potentially involving one of the methyl groups or an adjacent aromatic carbon (C-6 or C-8).

A common strategy for forming fused pyrimidine rings involves reacting an amino-substituted heteroaromatic compound with reagents that can provide the necessary carbon and nitrogen atoms. For example, reacting an aminoquinoline with reagents like formamide or urea can lead to the construction of a pyrimidoquinoline ring system. These reactions often proceed by initial formation of an amidine or urea derivative, followed by intramolecular cyclization and dehydration.

The synthesis of fused heterocycles like pyridoquinolines and pyrimidoquinolines from aminoquinoline precursors is a well-established field. These reactions typically build a new six-membered heterocyclic ring onto the quinoline scaffold.

Pyrimidoquinolines:

The synthesis of pyrimido[4,5-b]quinolines, for instance, can be achieved from 2-aminoquinoline derivatives. organic-chemistry.orgosti.gov One established route involves the reaction of a 2-aminoquinoline-3-carboxamide with reagents like formamide or acetic anhydride. osti.gov This leads to the formation of a 4-hydroxypyrimido[4,5-b]quinoline. Another approach uses 2-amino-3-cyanoquinoline, which can be cyclized with reagents such as guanidine to form 2,4-diaminopyrimido[4,5-b]quinolines. organic-chemistry.org

Applying this logic to this compound, if it were first converted to a derivative containing functional groups at the C-6 or C-8 position adjacent to the amino group (e.g., 7,8-diamino-2,4-dimethyl-quinoline), it could serve as a precursor for linearly fused pyrimido[5,4-g]quinolines or angularly fused pyrimido[4,5-f]quinolines.

| Starting Material (Analogue) | Reagent(s) | Fused Ring System Formed |

| 2-Aminoquinoline-3-carboxamide | Formamide | 4-Hydroxypyrimido[4,5-b]quinoline osti.gov |

| 2-Amino-3-cyanoquinoline | Guanidine hydrochloride, t-BuOK | 2-Amino-3H-pyrimido[4,5-b]quinolin-4(3H)-one derivative organic-chemistry.org |

| 2-Chloro-3-formylquinoline | Urea, p-Toluenesulfonic acid | 2-Oxopyrimido[4,5-b]quinoline derivative organic-chemistry.org |

| 6-Aminothiouracil, Aldehyde, Cyclohexanone | DMF, Reflux | 5-Aryl-2-thioxo-pyrimido[4,5-b]quinoline-4-one derivative organic-chemistry.org |

Quinolone derivatives can be formed via intramolecular cyclization if the 7-amino group is first modified to carry a side chain capable of undergoing a ring-closing reaction. This strategy relies on an intramolecular electrophilic aromatic substitution, where an electrophilic center on the side chain attacks an activated position on the quinoline ring (C-6 or C-8).

A classic example of such a cyclization is the Bischler-Napieralski reaction, which is used to synthesize dihydroisoquinolines from β-arylethylamides using a dehydrating agent like POCl₃ or P₂O₅. organic-chemistry.orgjk-sci.comwikipedia.org This reaction proceeds via an intramolecular electrophilic attack of an activated imine- or nitrilium-like intermediate onto an electron-rich aromatic ring.

By analogy, if this compound were acylated with a suitable carboxylic acid derivative (e.g., 3-phenylpropanoic acid) to form an amide, this amide could potentially undergo an acid-catalyzed intramolecular cyclization. The electrophilic species generated from the amide carbonyl would preferentially attack the electron-rich C-8 or C-6 positions, which are activated by the ortho/para-directing amino group, to form a new six-membered ring, resulting in a fused quinolone structure. The success of such a cyclization would depend on the activation of the quinoline ring and the specific conditions used to promote the reaction.

Chemo- and Regioselectivity Considerations in Derivatization

The derivatization of this compound presents interesting challenges and opportunities in terms of chemo- and regioselectivity due to the presence of multiple reactive sites. The molecule possesses a nucleophilic amino group at the 7-position, and several positions on the quinoline ring that can undergo electrophilic substitution. The outcome of a derivatization reaction is highly dependent on the nature of the reagents, reaction conditions, and the directing effects of the substituents already present on the quinoline core.

Chemoselectivity: N-Functionalization vs. Ring Functionalization

The primary consideration in the derivatization of this compound is the chemoselective reaction at the 7-amino group versus the quinoline ring. The amino group, being a potent nucleophile, is the typical site for reactions such as acylation, alkylation, and sulfonylation under standard conditions.

For instance, in acylation reactions , the use of acyl chlorides or anhydrides in the presence of a non-nucleophilic base will preferentially lead to the formation of the corresponding 7-amido-2,4-dimethyl-quinoline. The high nucleophilicity of the exocyclic nitrogen of the amino group makes it significantly more reactive towards electrophilic acylating agents than the carbon atoms of the quinoline ring. To achieve acylation on the ring, the amino group would first need to be protected.

Similarly, N-alkylation at the 7-amino position is generally favored over C-alkylation of the ring. This can be achieved using alkyl halides or other alkylating agents. The lone pair of electrons on the nitrogen atom readily attacks the electrophilic carbon of the alkylating agent.

Regioselectivity: Electrophilic Aromatic Substitution on the Quinoline Ring

When considering electrophilic aromatic substitution on the quinoline ring of this compound, the directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile. The substituents on the benzene ring portion of the quinoline system are the 7-amino group and the fused pyridine ring.

The amino group at the 7-position is a powerful activating group and is ortho, para-directing. This is due to its ability to donate electron density to the aromatic ring through resonance, stabilizing the arenium ion intermediates formed during electrophilic attack at the ortho and para positions. In the case of this compound, the positions ortho to the amino group are the 6- and 8-positions, and the para position is the 5-position.

The methyl groups at the 2- and 4-positions are weakly activating and also ortho, para-directing. However, their influence on the regioselectivity of electrophilic substitution on the benzene part of the ring is less significant compared to the strongly activating amino group.

Therefore, for electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation, the incoming electrophile is expected to be directed primarily to the 5-, 6-, and 8-positions. The precise distribution of the products will be influenced by steric hindrance and the specific reaction conditions.

Competition between N-Arylation and C-H Arylation

A notable example of tunable chemo- and regioselectivity is observed in palladium-catalyzed cross-coupling reactions. Research on a similar 7-aminoquinoline (B1265446) scaffold has demonstrated that the reaction outcome can be steered towards either N-arylation at the 7-amino group or C-H activation and subsequent arylation at the 8-position of the quinoline ring. nih.gov This selectivity is remarkably dependent on the choice of the palladium catalyst and the phosphine (B1218219) ligand employed.

In a study on a 7-N-phenylamino-4-(trifluoromethyl)quinoline, it was found that palladium(II) acetate (B1210297) in combination with phosphine ligands that can generate Pd(0) in situ catalyzes the N-arylation. nih.gov Conversely, the use of divalent palladium-phosphine complexes preferentially promotes the C-H activation at the C8-position. nih.gov This selective C-H functionalization is proposed to proceed via an electrophilic aromatic substitution-type mechanism where the C8-position of the quinoline coordinates to the Pd(II) center. nih.gov

The following interactive data table summarizes the selective derivatization of a 7-aminoquinoline derivative, illustrating the control of chemo- and regioselectivity through catalyst and ligand choice.

| Reaction Type | Palladium Source | Ligand | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-Arylation | Pd(OAc)₂ | XPhos | 7-N,N-diphenylamino derivative | 63 | nih.gov |

| N-Arylation | Pd(OAc)₂ | JohnPhos | 7-N,N-diphenylamino derivative | 86 | nih.gov |

| C-H Arylation at C8 | Pd(DPPF)Cl₂ | None | 8-phenyl-7-N-phenylamino derivative | 88 | nih.gov |

| C-H Arylation at C8 | Pd(PPh₃)₂Cl₂ | None | 8-phenyl-7-N-phenylamino derivative | 61 | nih.gov |

This ability to selectively functionalize either the amino group or a specific position on the quinoline ring underscores the importance of carefully selecting reaction conditions to achieve the desired derivatization of this compound.

Structural Elucidation and Characterization Methodologies for 7 Amino 2,4 Dimethyl Quinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 7-Amino-2,4-dimethyl-quinoline. Through a combination of one-dimensional and two-dimensional NMR experiments, a complete picture of the proton and carbon framework can be assembled. Due to the absence of publicly available experimental spectra for this compound, the following data and interpretations are based on established principles of NMR spectroscopy and analysis of structurally similar quinoline (B57606) derivatives.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton in the molecule. The aromatic region will feature signals for the protons on the quinoline ring system, while the aliphatic region will show signals for the two methyl groups. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing nature of the heterocyclic ring.

Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | ~6.85 | s | - |

| H-5 | ~7.50 | d | ~8.8 |

| H-6 | ~6.95 | dd | ~8.8, 2.4 |

| H-8 | ~7.10 | d | ~2.4 |

| 2-CH₃ | ~2.55 | s | - |

| 4-CH₃ | ~2.45 | s | - |

Aromatic Protons: The proton at the C-3 position is expected to appear as a singlet. The protons on the benzene (B151609) ring portion of the quinoline (H-5, H-6, and H-8) will display characteristic splitting patterns. H-5 is expected to be a doublet due to coupling with H-6. H-6 should appear as a doublet of doublets, coupling to both H-5 and H-8. H-8 is anticipated to be a doublet with a smaller coupling constant, arising from meta-coupling to H-6.

Methyl Protons: The two methyl groups at positions C-2 and C-4 are expected to appear as sharp singlets in the upfield region of the spectrum.

Amino Protons: The protons of the amino group at C-7 are likely to appear as a broad singlet, and its chemical shift can be concentration-dependent and may be affected by the solvent.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) would be used to differentiate between methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) carbons.

Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) | DEPT-135 |

|---|---|---|

| C-2 | ~158.0 | - |

| C-3 | ~120.0 | + |

| C-4 | ~145.0 | - |

| C-4a | ~148.0 | - |

| C-5 | ~125.0 | + |

| C-6 | ~115.0 | + |

| C-7 | ~146.0 | - |

| C-8 | ~110.0 | + |

| C-8a | ~122.0 | - |

| 2-CH₃ | ~24.0 | + |

Quaternary Carbons: The signals for the quaternary carbons (C-2, C-4, C-4a, C-7, and C-8a) would be absent in DEPT-135 spectra but present in the broadband decoupled ¹³C NMR spectrum.

Methine Carbons: The methine carbons (C-3, C-5, C-6, and C-8) are expected to show positive peaks in a DEPT-135 spectrum.

Methyl Carbons: The two methyl carbons will also appear as positive peaks in the DEPT-135 spectrum, but in the upfield aliphatic region.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. For instance, correlations would be observed between H-5 and H-6, and between H-6 and H-8, confirming their connectivity on the aromatic ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments establish one-bond correlations between protons and their directly attached carbons. For example, the proton signal at ~6.85 ppm would correlate with the carbon signal at ~120.0 ppm, assigning them to C-3 and H-3, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (two- or three-bond) correlations between protons and carbons. Key HMBC correlations would include:

The protons of the 2-CH₃ group to C-2 and C-3.

The protons of the 4-CH₃ group to C-4, C-3, and C-4a.

H-5 to C-4, C-4a, and C-7.

H-8 to C-7, C-8a, and C-6.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide information about the spatial proximity of protons. For example, NOE correlations might be observed between the 4-CH₃ protons and the H-5 proton, confirming their close spatial relationship.

While less common, ¹⁵N NMR spectroscopy could be employed to directly probe the nitrogen atom of the amino group. The chemical shift of the nitrogen in the amino group would be characteristic of an aromatic amine. ¹H-¹⁵N HMBC experiments could further confirm the connectivity of the amino group to the quinoline ring by showing correlations from the amino protons and H-6/H-8 to the nitrogen atom at C-7.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula.

Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass | Elemental Formula |

|---|

The calculated exact mass for the protonated molecule ([M+H]⁺) of this compound (C₁₁H₁₂N₂) is 173.1073. An experimental HRMS measurement yielding a value very close to this would confirm the elemental composition. The isotopic pattern observed in the mass spectrum, particularly the M+1 peak arising from the natural abundance of ¹³C, would further support the proposed formula.

The fragmentation pattern in the mass spectrum, typically obtained through techniques like electron ionization (EI) or collision-induced dissociation (CID), would provide valuable structural information. Predicted key fragmentation pathways for this compound could include:

Loss of a methyl radical (•CH₃): A common fragmentation for methylated aromatic compounds, leading to a fragment ion at m/z 157.

Loss of HCN: A characteristic fragmentation of nitrogen-containing heterocyclic compounds.

Retro-Diels-Alder (RDA) reaction: The quinoline ring system might undergo a retro-Diels-Alder fragmentation, leading to characteristic daughter ions.

By combining the information from these advanced spectroscopic techniques, the chemical structure of this compound can be unequivocally determined and characterized.

Fragmentation Pattern Analysis using Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS)

Mass spectrometry is a critical tool for determining the molecular weight and deducing the structural formula of this compound by analyzing its fragmentation patterns under controlled energy input.

Electron Ionization (EI-MS): As a hard ionization technique, EI-MS imparts significant energy to the molecule, leading to extensive and characteristic fragmentation. The resulting mass spectrum provides a "fingerprint" of the molecule. For this compound (molar mass: 172.23 g/mol ), the molecular ion peak [M]•+ is expected at m/z 172.

The primary fragmentation pathways are predicted to involve the cleavage of the methyl groups and subsequent ring fissions. A common initial fragmentation is the loss of a methyl radical (•CH₃) from the molecular ion, leading to a stable [M-15]⁺ ion at m/z 157. This ion can be stabilized by rearrangement to a quinolinium or a related tropylium-like cation. Further fragmentation could involve the loss of hydrogen cyanide (HCN) from the pyridine (B92270) ring, a characteristic fragmentation for quinoline structures, resulting in an ion at m/z 130.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS): ESI is a soft ionization technique that typically generates the protonated molecular ion, [M+H]⁺, at m/z 173 in the positive ion mode. This technique is particularly useful for confirming molecular weight and for subsequent structural analysis through tandem mass spectrometry (MS/MS). nih.gov

In an ESI-MS/MS experiment, the [M+H]⁺ precursor ion is isolated and subjected to collision-induced dissociation (CID). The fragmentation of the protonated this compound is expected to be directed by the charge site, which is likely the basic nitrogen of the amino group or the quinoline ring nitrogen. Characteristic product ions would arise from the neutral loss of ammonia (B1221849) (NH₃), yielding an ion at m/z 156. Another possible fragmentation pathway involves the loss of a methyl radical, similar to EI, although typically less pronounced. The stability of the quinoline ring system means that significant energy is required to induce ring cleavage. mdpi.com

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Probable Neutral Loss |

|---|---|---|---|

| EI | 172 ([M]•+) | 157 | •CH₃ |

| 130 | CH₃, HCN | ||

| ESI (+) | 173 ([M+H]⁺) | 156 | NH₃ |

| 158 | •CH₃ |

Infrared (IR) Spectroscopy for Functional Group Identification and Confirmation

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the molecule's vibrational modes. The IR spectrum of this compound is expected to exhibit characteristic absorption bands confirming the presence of the amino group, the aromatic quinoline core, and the methyl substituents. nih.govresearchgate.net

The primary amino (-NH₂) group will be evident from a pair of medium-to-strong absorption bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations, respectively. An N-H bending (scissoring) vibration is also expected around 1650-1580 cm⁻¹. libretexts.org

The aromatic quinoline ring will produce several characteristic bands. C-H stretching vibrations from the aromatic protons appear above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). The C=C and C=N bond stretching vibrations within the quinoline ring system will result in a series of sharp, medium-to-strong intensity peaks in the 1620-1430 cm⁻¹ region. researchgate.net Aromatic C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ range can provide information about the substitution pattern on the benzene ring portion of the quinoline.

The aliphatic C-H bonds of the two methyl groups will show symmetric and asymmetric stretching vibrations in the 2975-2850 cm⁻¹ range. Corresponding C-H bending vibrations are expected around 1460 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric). libretexts.org

Table 2: Characteristic IR Absorption Frequencies for this compound

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| 3500-3300 | Medium-Strong | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3100-3000 | Medium-Weak | C-H Stretch | Aromatic (Quinoline Ring) |

| 2975-2850 | Medium | C-H Stretch (asymmetric & symmetric) | Aliphatic (-CH₃) |

| 1650-1580 | Medium | N-H Bend (scissoring) | Primary Amine (-NH₂) |

| 1620-1430 | Medium-Strong | C=C and C=N Stretch | Aromatic (Quinoline Ring) |

| 1460 | Medium | C-H Bend (asymmetric) | Aliphatic (-CH₃) |

| 1375 | Medium-Weak | C-H Bend (symmetric) | Aliphatic (-CH₃) |

| 900-675 | Medium-Strong | C-H Bend (out-of-plane) | Aromatic (Quinoline Ring) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions, Conjugation, and Purity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, which is directly related to its electronic structure and extent of conjugation. The UV-Vis spectrum of this compound is dominated by π → π* transitions within the conjugated quinoline ring system. researchgate.net